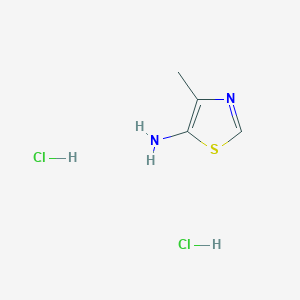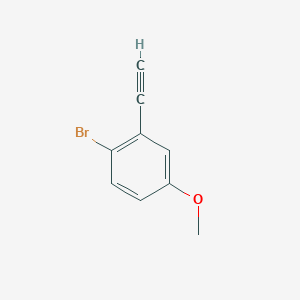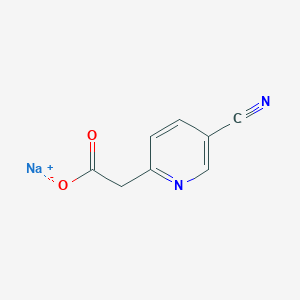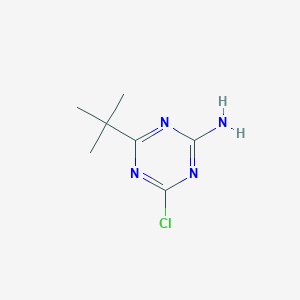
5-Amino-4-méthylthiazole dihydrochlorure
Vue d'ensemble
Description
4-Methyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C4H6N2S . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,3-thiazol-5-amine dihydrochloride consists of a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés thiazoliques, y compris le 5-Amino-4-méthylthiazole dihydrochlorure, ont été trouvés pour présenter une activité antimicrobienne significative . Ils sont utilisés dans la synthèse de divers composés qui agissent contre différents types de bactéries et de champignons .
Activité Anticancéreuse
Les composés à base de thiazole ont été étudiés pour leurs propriétés anticancéreuses potentielles . Ils ont été trouvés pour inhiber la croissance des cellules cancéreuses et sont en cours de recherche pour une utilisation dans le traitement du cancer .
Activité Anti-Alzheimer
Les dérivés thiazoliques se sont avérés prometteurs dans le traitement de la maladie d'Alzheimer . Ils ont été trouvés pour présenter une activité anti-Alzheimer, ce qui en fait un agent thérapeutique potentiel pour ce trouble neurodégénératif .
Activité Antihypertensive
Les composés contenant des motifs thiazoliques ont été trouvés pour présenter une activité antihypertensive . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments pour le traitement de l'hypertension .
Activité Antioxydante
Les dérivés thiazoliques se sont avérés posséder une puissante activité antioxydante . Ils aident à neutraliser les radicaux libres nocifs dans l'organisme, prévenant ainsi le stress oxydatif et les maladies associées .
Applications Industrielles
Outre leurs utilisations médicinales, les dérivés thiazoliques trouvent également des applications dans diverses industries. Ils sont utilisés dans le domaine des photosensibilisateurs, de la vulcanisation du caoutchouc, des cristaux liquides, des capteurs, des crèmes solaires, des catalyseurs, des colorants, des pigments et des chromophores .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 4-methyl-1,3-thiazol-5-amine dihydrochloride, have been found to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including cell growth and division, inflammation, and microbial defense .
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interfere with cellular signaling pathways .
Biochemical Pathways
These can include the disruption of microbial cell wall synthesis, inhibition of enzyme activity, and interference with DNA replication .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
The action, efficacy, and stability of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . For instance, the solubility of the compound in water, alcohol, and ether can affect its distribution and bioavailability .
Analyse Biochimique
Biochemical Properties
4-Methyl-1,3-thiazol-5-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic activity. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects .
Cellular Effects
The effects of 4-Methyl-1,3-thiazol-5-amine dihydrochloride on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in downstream gene expression and metabolic activities . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4-Methyl-1,3-thiazol-5-amine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,3-thiazol-5-amine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are essential for understanding these temporal effects.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,3-thiazol-5-amine dihydrochloride can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Methyl-1,3-thiazol-5-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may act as a substrate or inhibitor for specific enzymes, altering the flow of metabolites through a pathway . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methyl-1,3-thiazol-5-amine dihydrochloride within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-methyl-1,3-thiazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJRBGKTDGDATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797246-54-8 | |
| Record name | 4-methyl-1,3-thiazol-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)






![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)



